1-phenyl-1H-pyrazole-3-carbaldehyde
Overview
Description
1-Phenyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and an aldehyde functional group. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The pyrazole ring is a five-membered aromatic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
1-Phenyl-1H-pyrazole-3-carbaldehyde is a chemical compound that primarily targets metal surfaces, particularly mild steel . The compound acts as a corrosion inhibitor, protecting the metal surface from degradation in aggressive acidic environments .
Mode of Action
The mode of action of this compound involves its interaction with the metal surface. The compound adsorbs onto the metal surface, forming a protective layer that inhibits corrosion . This adsorption obeys the Langmuir adsorption isotherm pattern .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the process of corrosion. Corrosion is an electrochemical process where metal is converted to its stable oxides . By adsorbing onto the metal surface, this compound disrupts this process, preventing the formation of these oxides and thus inhibiting corrosion .
Pharmacokinetics
While the term pharmacokinetics is typically used to describe the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of this compound, it refers to the compound’s behavior in an acidic environment. The compound’s protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .
Result of Action
The result of the action of this compound is the protection of the metal surface from corrosion. By forming a protective layer on the metal surface, the compound prevents the degradation of the metal, extending its lifespan and maintaining its structural integrity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and acid concentration. An increase in these factors decreases the compound’s protection efficiency . Therefore, the compound’s action, efficacy, and stability are highly dependent on the conditions of the environment in which it is used .
Biochemical Analysis
Cellular Effects
Pyrazoles can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazoles can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where phenylhydrazones derived from aryl methyl ketones react with Vilsmeier reagent to form the desired pyrazole carbaldehyde . Another method includes the cyclocondensation of hydrazine with carbonyl compounds, followed by formylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 1-Phenyl-1H-pyrazole-3-carboxylic acid.
Reduction: 1-Phenyl-1H-pyrazole-3-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-Phenyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a chloro and methyl group substitution, which alters its chemical reactivity and biological activity.
3-Phenyl-1H-pyrazole-4-carboxaldehyde: This compound has a similar structure but with different substitution patterns, affecting its properties and applications.
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde: This compound has an additional phenyl group, which influences its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-phenylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-6-7-12(11-9)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKVVJDPHDRHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540628 | |
Record name | 1-Phenyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40261-59-4 | |
Record name | 1-Phenyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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